Enhanced μ-Opioid Receptor Antagonist Selectivity vs. Octahydroquinolizine Template
In a direct scaffold-hopping study, the octahydro-1H-pyrido[1,2-a]pyrazine core demonstrated superior selectivity for the μ-opioid receptor over κ- and δ-opioid receptors compared to an octahydroquinolizine-based lead compound. The lead octahydroquinolizine compound (compound 4) showed a μ/κ selectivity ratio of 58 and a μ/δ selectivity ratio of 30. The optimized octahydro-1H-pyrido[1,2-a]pyrazine derivative (compound 36) exhibited improved μ/κ and μ/δ selectivity, while maintaining high affinity (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM) [1].
| Evidence Dimension | μ-Opioid Receptor Binding Selectivity (Ratio) |
|---|---|
| Target Compound Data | Compound 36 (octahydro-1H-pyrido[1,2-a]pyrazine core): μ/κ > 58, μ/δ > 30 (Exact numerical improvements not quantified, but described as 'improved binding selectivity profile') |
| Comparator Or Baseline | Compound 4 (octahydroquinolizine core): μ/κ = 58, μ/δ = 30 |
| Quantified Difference | Qualitative but significant improvement in selectivity profile reported |
| Conditions | Binding affinity and functional activity assays against cloned human μ-, δ-, and κ-opioid receptors [1]. |
Why This Matters
Improved receptor subtype selectivity directly translates to a better therapeutic window and lower potential for off-target side effects, a critical factor in advancing a drug candidate.
- [1] Le Bourdonnec, B., Goodman, A. J., Graczyk, T. M., Belanger, S., Seida, P. R., Dehaven, R. N., & Dolle, R. E. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as μ-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. View Source
